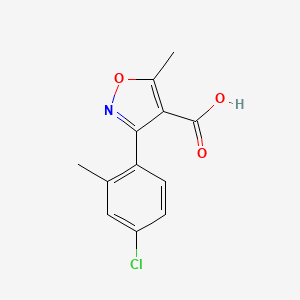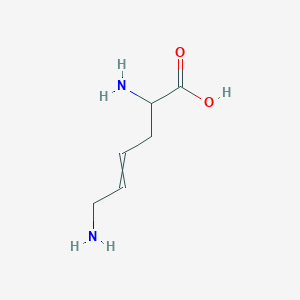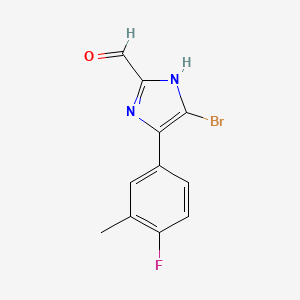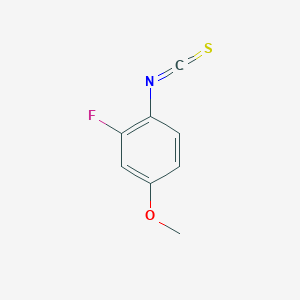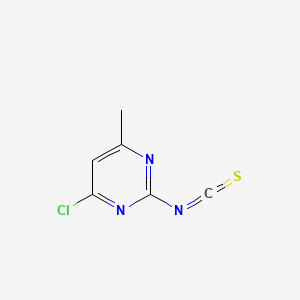
4-Chloro-2-isothiocyanato-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-isothiocyanato-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA
准备方法
The synthesis of 4-Chloro-2-isothiocyanato-6-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-Chloro-2-methylpyrimidine
Reagent: Thiophosgene (CSCl₂)
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
4-Chloro-2-isothiocyanato-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted pyrimidines.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the pyrimidine ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include bases like potassium tert-butoxide, acids like hydrochloric acid, and catalysts such as palladium complexes. The major products formed depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-2-isothiocyanato-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conducting polymers and coordination complexes.
作用机制
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This reactivity underlies its potential use as an antimicrobial or anticancer agent.
相似化合物的比较
Similar compounds to 4-Chloro-2-isothiocyanato-6-methylpyrimidine include:
4-Chloro-2-methylpyrimidine: Lacks the isothiocyanate group and is less reactive.
2-Isothiocyanato-4-methylpyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloro-6-methylpyrimidine: Another related compound with different substitution, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of the chloro and isothiocyanato groups, which confer distinct reactivity and potential for diverse applications.
属性
分子式 |
C6H4ClN3S |
|---|---|
分子量 |
185.64 g/mol |
IUPAC 名称 |
4-chloro-2-isothiocyanato-6-methylpyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-4-2-5(7)10-6(9-4)8-3-11/h2H,1H3 |
InChI 键 |
RDEYWZKMXXCAHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N=C=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)

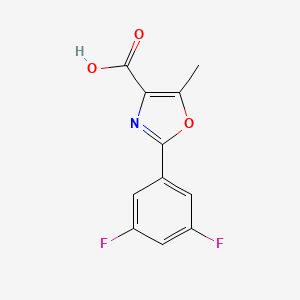

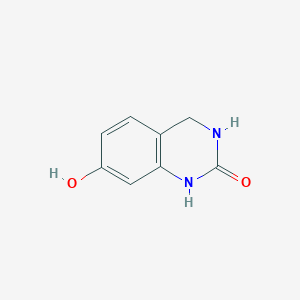
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

